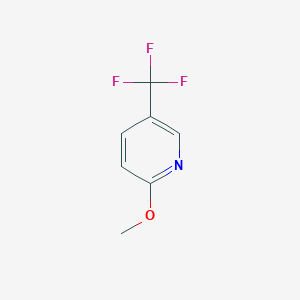

2-Methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIGTEGBOBDGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379517 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-45-9 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable synthon for accessing a diverse range of complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process development, and the rational design of novel bioactive molecules. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and detailed analytical protocols.

Chemical Identity and Molecular Structure

IUPAC Name: this compound[1]

CAS Number: 175277-45-9[1]

Molecular Formula: C₇H₆F₃NO[2]

Molecular Weight: 177.12 g/mol [1][2]

The molecular structure of this compound features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a trifluoromethyl group (-CF₃). The relative positions of these substituents create a unique electronic and steric environment that dictates the molecule's reactivity and physical properties.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variation exists in the reported values, particularly for the melting point, which may be attributed to differences in purity and analytical methodology.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid or white crystalline powder | [3] |

| Melting Point | 104-106 °C or 161 °C | [3] |

| Boiling Point | 166.6 °C (Predicted and experimental) | [3] |

| Density | 1.263 - 1.297 g/cm³ | [3] |

| Refractive Index | 1.4320 - 1.4360 | |

| pKa (Predicted) | 0.97 ± 0.10 | |

| Flash Point | 55 °C | [4] |

The discrepancy in the reported melting point, with some sources listing it as a liquid at room temperature, suggests that the physical state is highly dependent on the purity of the sample.[3][5] Impurities are known to depress and broaden the melting range of a crystalline solid.[6] The higher melting point of 161°C may represent a highly pure, crystalline form of the compound.

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities lead to a depressed and broader melting range.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) around the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Caption: Workflow for melting point determination.

Solubility Assessment

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, absorption, and bioavailability.

Methodology: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound.[7]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for equilibrium solubility assessment.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a pyridine derivative, the pKa of its conjugate acid is typically determined.

Methodology: Potentiometric Titration

This is a common and accurate method for determining pKa values.[8][9]

-

Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility.[10]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Chromatographic Data

While a full spectral analysis is beyond the scope of this guide, it is important to note that techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of this compound.[11] Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed for purity assessment and quantitative analysis.

Reactivity and Stability

This compound is generally stable under standard storage conditions, which typically involve an inert atmosphere at room temperature.[12] The reactivity of the molecule is dictated by the electronic effects of its substituents.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, while the methoxy group is a potential leaving group. This makes the compound a useful substrate in nucleophilic aromatic substitution reactions.

-

Electrophilic Aromatic Substitution: The pyridine nitrogen and the electron-withdrawing trifluoromethyl group deactivate the ring towards electrophilic substitution.

-

Reactions at the Methoxy Group: The methoxy group can be cleaved under certain conditions to yield the corresponding pyridin-2-one.

-

Reactions involving the Trifluoromethyl Group: The trifluoromethyl group is generally stable but can participate in certain specialized reactions.

Applications in Drug Discovery and Agrochemicals

The unique physicochemical properties of this compound make it a valuable intermediate in the synthesis of a variety of bioactive molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[13] The pyridine core is a common scaffold in many pharmaceuticals and agrochemicals. This compound and its derivatives are used in the synthesis of herbicides, fungicides, and insecticides, as well as pharmaceutical agents.[14][15][16][17]

Conclusion

This compound is a versatile building block with a distinct set of physicochemical properties that are crucial for its application in chemical synthesis. A comprehensive understanding of its melting point, boiling point, solubility, and pKa, along with its spectroscopic and reactivity profiles, is essential for researchers and professionals in the fields of drug discovery and agrochemical development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these key parameters, ensuring the consistent quality and performance of this important chemical intermediate.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-268. [Link]

-

This compound Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 9, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). Retrieved January 9, 2026, from [Link]

- Fikri, K., et al. (2011). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor.

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 9, 2026, from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 9, 2026, from [Link]

-

Understanding the Properties of this compound. (n.d.). Retrieved January 9, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Retrieved January 9, 2026, from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved January 9, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

<1236> Solubility Measurements. (2016). USP-NF. [Link]

-

This compound | C7H6F3NO | CID 2775312 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 9, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 175277-45-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 175277-45-9 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pharmatutor.org [pharmatutor.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. pennwest.edu [pennwest.edu]

- 12. mdpi.com [mdpi.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

A Guide to the Spectroscopic Analysis of 2-Methoxy-5-(trifluoromethyl)pyridine

This technical guide provides a comprehensive analysis of 2-Methoxy-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research.[1][2] Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers researchers, scientists, and drug development professionals a thorough understanding of the spectroscopic characteristics that define this molecule's structure and purity.

Introduction

This compound (CAS No. 175277-45-9) is a substituted pyridine derivative featuring a methoxy group at the 2-position and a trifluoromethyl group at the 5-position.[3][4][5] Its molecular formula is C₇H₆F₃NO, with a molecular weight of approximately 177.12 g/mol .[4][5][6] The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic environment that is reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a foundational understanding for its application in complex organic synthesis.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. The following diagram illustrates the key structural components and their expected correlation with the analytical techniques discussed in this guide.

Caption: Correlation between the molecular structure of this compound and the information obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

¹H NMR: Employ a standard single-pulse experiment with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a proton-decoupled single-pulse experiment with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum with an appropriate spectral width centered around the expected chemical shift of the CF₃ group.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methoxy group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.3 | Doublet | ~2.5 |

| H-4 | ~7.8 | Doublet of Doublets | ~8.5, 2.5 |

| H-3 | ~6.8 | Doublet | ~8.5 |

| -OCH₃ | ~4.0 | Singlet | - |

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-3: This proton is coupled to H-4 and is shielded by the adjacent methoxy group.

-

-OCH₃: The three equivalent protons of the methoxy group will appear as a singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Quartet Coupling (J, Hz) |

| C-2 | ~164 | - |

| C-5 | ~122 | Quartic (~272) |

| C-6 | ~145 | - |

| C-4 | ~135 | - |

| C-3 | ~112 | - |

| -OCH₃ | ~54 | - |

| -CF₃ | ~123 | - |

The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be visible in the spectrum.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of trifluoromethyl groups on aromatic rings typically falls in the range of -60 to -70 ppm relative to CFCl₃.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of liquid or solid samples.

-

Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4][6]

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3000-2800 | C-H stretching (aromatic and aliphatic) |

| ~1600, 1480 | C=C and C=N stretching (pyridine ring) |

| ~1330 | C-F stretching (strong) |

| ~1250 | Asymmetric C-O-C stretching |

| ~1030 | Symmetric C-O-C stretching |

The presence of a strong absorption band around 1330 cm⁻¹ is a key indicator of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol for MS Analysis

Electron Ionization (EI) is a common ionization method for volatile organic compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

MS Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

-

Molecular Ion (M⁺): The expected m/z for the molecular ion is approximately 177.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 162, or the loss of a trifluoromethyl radical (•CF₃).

Safety and Handling

This compound is a flammable liquid and vapor.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[3][10] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offers a complete analytical profile that is essential for quality control and for understanding its reactivity in synthetic applications. This guide serves as a valuable resource for researchers utilizing this important chemical intermediate.

References

- LookChem. (n.d.). This compound Safety Data Sheets(SDS).

- SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.

- Chemical Label. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Methoxy-2-(trifluoromethyl)pyridine.

- ChemicalBook. (n.d.). This compound(175277-45-9) 1H NMR spectrum.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 175277-45-9.

- Sigma-Aldrich. (n.d.). This compound | 175277-45-9.

- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 175277-45-9 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. chemical-label.com [chemical-label.com]

- 10. fishersci.at [fishersci.at]

A-Z Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine: Mechanisms, Protocols, and Scale-Up Considerations

Abstract: 2-Methoxy-5-(trifluoromethyl)pyridine is a pivotal building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by its trifluoromethyl and methoxy moieties. This technical guide provides an in-depth exploration of the predominant synthetic pathway to this compound: the nucleophilic aromatic substitution (SNAr) reaction. We will dissect the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and scale-up. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The incorporation of fluorine-containing groups into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF₃) is particularly effective in this regard. When combined with a pyridine ring, a common pharmacophore, the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable intermediates.[1][2]

This compound serves as a key precursor for a range of biologically active molecules. For instance, the TFMP moiety is a core component in several commercial agrochemicals and pharmaceuticals.[1][2][3] Its synthesis is a critical first step in the discovery and development pipelines for new chemical entities in these fields. The primary industrial route to this compound leverages the principles of nucleophilic aromatic substitution on an activated pyridine ring.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and widely adopted synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the intrinsic electron-deficient nature of the pyridine ring, which is further enhanced by the presence of a powerful electron-withdrawing group.[4][5][6]

Mechanistic Principles: Activating the Pyridine Ring

The SNAr mechanism is a two-step addition-elimination process.[7][8] Several factors make the 2-halo-5-(trifluoromethyl)pyridine scaffold exceptionally well-suited for this reaction:

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system and making it susceptible to attack by nucleophiles.[5][6]

-

Positional Activation: The substitution is most favorable when the leaving group is at the C-2 or C-4 position relative to the ring nitrogen.[4][6][8] This is because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, thus stabilizing the transition state.[4]

-

The Trifluoromethyl Group: The -CF₃ group at the C-5 position is a potent electron-withdrawing group (EWG). Its strong inductive effect further depletes electron density from the ring, particularly at the ortho (C-4) and para (C-2) positions, significantly activating the substrate for nucleophilic attack.[4][7]

The reaction proceeds as follows:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atom bearing the leaving group (typically chlorine) at the C-2 position. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]

-

Stabilization & Elimination: This intermediate is resonance-stabilized, with the negative charge delocalized across the ring and onto the nitrogen atom.

-

Aromaticity Restoration: To restore the low-energy aromatic system, the leaving group (e.g., chloride, Cl⁻) is expelled, yielding the final product, this compound.

Caption: The SNAr mechanism for the synthesis of this compound.

Critical Reagents and Conditions

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine is the most common precursor due to its relative availability and good reactivity. While 2-fluoropyridines can react faster, the chloro-analogue often provides a better balance of reactivity and cost for industrial applications.[9]

-

Nucleophile: Sodium methoxide (NaOMe) is the reagent of choice. It is a strong, unhindered nucleophile that readily provides the methoxide anion. It is typically used as a solution in methanol or as a solid.

-

Solvent: Methanol is a common solvent as it is the conjugate acid of the nucleophile and can readily dissolve sodium methoxide. Polar aprotic solvents such as DMF or DMSO can also be effective.[4]

Field-Proven Experimental Protocol

The following protocol details a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step-by-Step Synthesis Workflow

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a solution of sodium methoxide in methanol (e.g., 25% w/w). The system is purged with nitrogen to maintain an inert atmosphere, which is crucial to prevent the degradation of the highly basic sodium methoxide by atmospheric moisture and CO₂.

-

Substrate Addition: 2-Chloro-5-(trifluoromethyl)pyridine is added to the stirred sodium methoxide solution. The addition may be done portion-wise or as a solution in anhydrous methanol to control any initial exotherm.

-

Reaction: The mixture is heated to reflux (typically around 65 °C for methanol) and maintained at this temperature.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent (methanol) is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is partitioned between water and a suitable organic solvent, such as ethyl acetate or diethyl ether. The aqueous layer is extracted multiple times with the organic solvent to ensure complete recovery of the product.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Product: The crude material can be purified further by vacuum distillation or column chromatography on silica gel to afford this compound as a pure, typically white crystalline solid.[10]

Caption: Experimental workflow for the synthesis of this compound.

Data Summary & Process Optimization

For successful scale-up, careful control over reaction parameters is essential to maximize yield and purity while ensuring operational safety.

| Parameter | Condition / Reagent | Rationale & Optimization Insights |

| Stoichiometry | 1.1 - 1.5 equivalents NaOMe | A slight excess of the nucleophile ensures complete conversion of the starting material. A large excess can lead to side reactions or complicate the workup. |

| Temperature | Reflux (Methanol, ~65°C) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant byproduct formation. Lower temperatures result in sluggish reaction rates. |

| Reaction Time | 2 - 6 hours | Highly dependent on scale and temperature. Reaction should be monitored to endpoint to avoid prolonged heating which can lead to impurities. |

| Moisture Control | Anhydrous conditions | Sodium methoxide is extremely sensitive to water. Moisture will consume the reagent and reduce yield. Use of dry solvents and an inert atmosphere is critical. |

| Purification | Vacuum Distillation | Often the most efficient method for purification on a larger scale, removing non-volatile impurities effectively. The product has a boiling point of approximately 166-167 °C.[10] |

Safety and Handling

-

Sodium Methoxide (NaOMe): Highly corrosive and flammable solid. Reacts violently with water to produce methanol and sodium hydroxide. It is a severe irritant to skin, eyes, and the respiratory tract. Must be handled under an inert, dry atmosphere.

-

Methanol (MeOH): Flammable and toxic liquid. Can be absorbed through the skin and is harmful if inhaled or ingested.

-

2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.

-

General Precautions: The reaction should be performed with adequate engineering controls (fume hood). All personnel must wear appropriate PPE, including safety glasses, flame-resistant lab coats, and chemical-resistant gloves.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-established method. The reaction's success hinges on the electronic activation of the pyridine ring by both the ring nitrogen and the powerful trifluoromethyl electron-withdrawing group. By carefully controlling key parameters—particularly stoichiometry and the exclusion of moisture—this transformation can be reliably performed on both laboratory and industrial scales, providing consistent access to this indispensable chemical intermediate.

References

- Benchchem Technical Support Center.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Pearson. SNAr Reactions of Pyridine.

- National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ChemicalBook. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.

- RSC Publishing.

- SpectraBase. 2-Methoxy-5-(trifluoromethyl)

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

- Ngai, M-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). DOI:10.1039/C5SC02983J.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties of this compound.

-

YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

YouTube. Nucleophilic aromatic substitutions. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. youtube.com [youtube.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

A-Z Guide to Nucleophilic Reactivity of 2-Methoxy-5-(trifluoromethyl)pyridine: Mechanisms, Protocols, and Applications

Executive Summary

2-Methoxy-5-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. The strategic placement of a strongly electron-withdrawing trifluoromethyl group and a displaceable methoxy group on the pyridine scaffold creates a versatile substrate for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the reactivity of this molecule with various nucleophiles. We will explore the underlying electronic principles governing its reactivity, present detailed, field-proven experimental protocols for key transformations, and offer insights into the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound for the synthesis of novel, high-value molecules.

Introduction: A Scaffold of Strategic Importance

The Significance of Trifluoromethylpyridines

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in drug discovery and agrochemical development.[1][2] This moiety can significantly enhance crucial properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[3] When incorporated into a pyridine ring, the CF₃ group's potent electron-withdrawing nature also activates the ring system, making it susceptible to transformations that are otherwise challenging.[1][4] Consequently, trifluoromethylpyridine derivatives are integral components of numerous commercial herbicides, fungicides, and pharmaceuticals.[1][5][6]

Physicochemical Properties of this compound

A thorough understanding of a starting material's properties is fundamental to designing successful and reproducible synthetic pathways.

| Property | Value | Source |

| CAS Number | 175277-45-9 | [7] |

| Molecular Formula | C₇H₆F₃NO | [7] |

| Molecular Weight | 177.12 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >97% | [7] |

| Flash Point | 55 °C | [7] |

Deciphering the Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring.

-

Pyridine Ring: As a heteroaromatic system, the nitrogen atom is more electronegative than carbon, rendering the ring electron-deficient, particularly at the C2, C4, and C6 positions. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack.[8][9]

-

Trifluoromethyl Group (CF₃): Positioned at C5, this group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate.

-

Methoxy Group (OCH₃): Located at the C2 position, the methoxy group is a key functional handle. While it is an electron-donating group by resonance, its primary role in the context of nucleophilic attack at C2 is to serve as an effective leaving group (as methoxide, CH₃O⁻). Its presence at a position inherently activated by the ring nitrogen makes it readily displaceable.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with strong nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[10][11] This is a two-step addition-elimination process.

Step 1: Nucleophilic Addition (Rate-Determining Step) The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which bears the methoxy leaving group. This attack temporarily breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][12] The stability of this intermediate is the key to the reaction's feasibility.

Step 2: Elimination and Rearomatization The negative charge collapses, reforming the aromatic π-system and expelling the methoxide (CH₃O⁻) leaving group to yield the substituted product.

The favorability of attack at the C2 position is due to the ability of the electronegative ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance, a stabilization not possible with attack at C3.[8][9]

Reactivity with N-Nucleophiles: Gateway to Bioactive Aminopyridines

The displacement of the 2-methoxy group with amines is one of the most valuable transformations of this substrate, providing access to 2-amino-5-(trifluoromethyl)pyridine derivatives which are prevalent in pharmaceuticals and agrochemicals.[13][14]

Mechanistic Rationale

The reaction proceeds via the classic SNAr mechanism. The choice of solvent and temperature is critical. High-boiling polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the charged intermediate and accommodate the higher temperatures often required to drive the reaction to completion, especially with less reactive amines. The reaction is typically performed under thermal conditions, often at temperatures exceeding 100 °C.

Field-Proven Protocol: Synthesis of 2-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine

This protocol provides a representative workflow for the amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) (optional, as a base for amine salts)

-

Reaction vessel (sealed tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Vessel Preparation: To a clean, dry sealed reaction tube equipped with a magnetic stir bar, add this compound (e.g., 1.77 g, 10 mmol).

-

Reagent Addition: Add DMF or DMSO (e.g., 20 mL) to dissolve the starting material. Add piperidine (e.g., 1.28 g, 15 mmol, 1.48 mL). Note: If using an amine hydrochloride salt, add 2.0 equivalents of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.

-

Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material spot.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). The aqueous phase will remove the DMF/DMSO and methoxide salts.

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine.

Reactivity with O-Nucleophiles: Hydrolysis and Etherification

Hydrolysis to 5-(Trifluoromethyl)pyridin-2-one

The methoxy group can be displaced by hydroxide ions (e.g., from NaOH or KOH) in a process that is mechanistically identical to amination. The initial product is the sodium or potassium salt of the pyridone, which is then protonated upon acidic work-up to yield the final product. The pyridone exists in tautomeric equilibrium with its 2-hydroxy-pyridine form, with the pyridone form generally predominating.[15]

Reaction Conditions:

-

Reagents: Sodium hydroxide or potassium hydroxide in water.

-

Solvent: Often a co-solvent like methanol or THF is used to aid solubility.

-

Temperature: Refluxing temperatures are typically required to drive the hydrolysis.

Trans-etherification

While less common, the methoxy group can be exchanged for a different alkoxy group by reacting with another alcohol, typically under basic conditions (e.g., using the corresponding sodium alkoxide). This reaction is an equilibrium process, and it is often necessary to use the displacing alcohol as the solvent to drive the reaction to completion.

Reactivity with S-Nucleophiles: Synthesis of Pyridine-2-thiones

The reaction with sulfur nucleophiles, such as sodium thiomethoxide (NaSMe) or other thiolates, readily displaces the methoxy group to form 2-thioether-5-(trifluoromethyl)pyridines.[16][17] These reactions often proceed under milder conditions than their N- and O-nucleophile counterparts due to the higher nucleophilicity of sulfur (the "alpha effect").

Typical Conditions:

-

Nucleophile: Sodium or potassium salt of the desired thiol (R-SNa).

-

Solvent: Polar aprotic solvents like DMF or THF.

-

Temperature: Can often proceed at room temperature or with gentle heating.

Comparative Reactivity: Methoxy vs. Chloro Leaving Groups

In the context of SNAr, the nature of the leaving group is crucial. The reaction rate is primarily determined by the first step (nucleophilic attack), but the leaving group's ability to depart in the second step can also be influential.[10]

-

Electronegativity and Inductive Effect: Fluoride is the most electronegative halogen, making the carbon it's attached to highly electrophilic and thus accelerating the initial nucleophilic attack. This often makes fluoroarenes the most reactive substrates in SNAr, following the trend F > Cl > Br > I, which is the opposite of SN2 reactions.[18][19]

-

Leaving Group Ability (pKa of Conjugate Acid): A better leaving group is the conjugate base of a stronger acid. Methoxide (from methanol, pKa ~15.5) is a poorer leaving group than chloride (from HCl, pKa ~ -7).

-

Practical Implications: For the 5-(trifluoromethyl)pyridine system, the corresponding 2-chloro derivative is generally more reactive than the 2-methoxy derivative due to the better leaving group ability of chloride.[20] However, the methoxy analog is still highly effective and offers advantages in terms of different reactivity profiles, milder synthesis of the starting material, and sometimes, improved solubility. Some modern methods have even shown methoxy to be a superior leaving group under specific concerted SNAr conditions, although the classic stepwise mechanism is more common here.[12][21][22]

| Leaving Group at C2 | Relative Reactivity (General SNAr) | Key Considerations |

| -OCH₃ | Good | Readily available substrate. Methoxide is a viable leaving group, but higher temperatures may be needed compared to the chloro analog. |

| -Cl | Excellent | Chloride is a better leaving group than methoxide, often allowing for lower reaction temperatures or shorter reaction times.[20] |

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The powerful electron-withdrawing effect of the C5-trifluoromethyl group renders the C2 position exceptionally electrophilic, allowing for the efficient displacement of the methoxy group by a wide range of nitrogen, oxygen, and sulfur nucleophiles. Understanding the principles of the SNAr mechanism, the influence of reaction parameters, and the relative reactivity compared to halogenated analogs empowers chemists to strategically employ this building block in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

-

Huimeng Bio-tech. (n.d.). 2-Amino-5-(Trifluoromethyl)pyridine price. Huimeng Bio-tech. Retrieved January 9, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-175. Available from: [Link]

-

Not Vot. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

- Ishihara Sangyo Kaisha, Ltd. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S. Patent 4349681A. Google Patents.

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). J-STAGE. Available from: [Link]

-

Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved January 9, 2026, from [Link]

-

Sagan, C., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10374-10399. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Arts, M., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(44), 13245-13255. Available from: [Link]

-

Mary, Y. S., et al. (2022). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Journal of Molecular Structure, 1262, 133033. Available from: [Link]

-

Lebedev, A. T., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1173-1180. Available from: [Link]

-

Um, I. H., et al. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 72(15), 5817-5820. Available from: [Link]

-

Chiba, S., et al. (2016). Nucleophilic amination of methoxypyridines by a sodium hydride-lithium iodide composite. Chemical Communications, 52(4), 811-814. Available from: [Link]

-

Chiba, S., et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. The Journal of Organic Chemistry, 87(3), 1845-1853. Available from: [Link]

-

Lo, J. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

-

Arts, M., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available from: [Link]

-

Procter, D. J., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Letters, 25(42), 7793-7798. Available from: [Link]

-

Yagupolskii, L. M., et al. (2011). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Journal of Fluorine Chemistry, 132(12), 1173-1194. Available from: [Link]

-

Chiba, S., et al. (2016). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. Retrieved January 9, 2026, from [Link]

-

Wang, Y., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Liu, K., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(50), 27365-27374. Available from: [Link]

-

Al-Hokbany, A. M., et al. (2016). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 5, 19. Available from: [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 175277-45-9 [sigmaaldrich.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-( Trifluoromethyl ) pyridine price [huimengchem.cn]

- 14. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 15. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Ascendant Therapeutic Potential of 2-Methoxy-5-(trifluoromethyl)pyridine Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Strategic Importance of the 2-Methoxy-5-(trifluoromethyl)pyridine Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms and pyridine rings has become a cornerstone of rational drug design. The unique physicochemical properties conferred by the trifluoromethyl (CF3) group—namely high electronegativity, metabolic stability, and lipophilicity—coupled with the versatile electronic nature of the pyridine moiety, have given rise to a plethora of bioactive molecules.[1][2] Among these, derivatives of this compound have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of this important class of compounds, intended for researchers, scientists, and drug development professionals.

I. Synthesis of this compound Derivatives: A Stepwise Approach

The synthesis of this compound derivatives typically commences with the preparation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to nucleophilic substitution with sodium methoxide to yield the desired this compound core, which can be further modified.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process for the synthesis of this compound, starting from 3-picoline.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

-

Reaction: 3-picoline is subjected to N-oxidation, followed by chlorination with benzoyl chloride and chlorine gas to produce 2-chloro-5-(trichloromethyl)pyridine.[3] This intermediate is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine.[2]

-

Detailed Procedure:

-

N-oxidation: To a solution of 3-picoline in glacial acetic acid, add hydrogen peroxide (30% solution) dropwise at a temperature of 70-80°C. The molar ratio of 3-picoline to hydrogen peroxide should be approximately 1:1.4. Stir the reaction mixture for 18-24 hours.

-

Chlorination: The resulting N-oxy-3-methylpyridine is then reacted with benzoyl chloride and subsequently with chlorine gas in a suitable solvent such as o-dichlorobenzene, with a radical initiator like azobisisobutyronitrile, at 120-140°C for 18-20 hours to yield 2-chloro-5-(trichloromethyl)pyridine.[3]

-

Fluorination: The crude 2-chloro-5-(trichloromethyl)pyridine is then fluorinated using a fluorinating agent such as anhydrous potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a phase transfer catalyst (e.g., cetyltrimethylammonium bromide) at reflux for 5-7 hours.[3]

-

Purification: The resulting 2-chloro-5-(trifluoromethyl)pyridine is purified by distillation under reduced pressure.

-

Step 2: Synthesis of this compound

-

Reaction: 2-chloro-5-(trifluoromethyl)pyridine undergoes a nucleophilic aromatic substitution reaction with sodium methoxide.

-

Detailed Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2-chloro-5-(trifluoromethyl)pyridine to the sodium methoxide solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

II. Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several therapeutic and agricultural areas, primarily as anticancer, herbicidal, and insecticidal agents.

A. Anticancer Activity

The this compound scaffold is a promising framework for the development of novel anticancer agents. The trifluoromethyl group often enhances the potency and metabolic stability of these compounds.

Mechanism of Action: Targeting Key Signaling Pathways

Several pyridine-based compounds have been shown to exert their anticancer effects by inhibiting key kinases in cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers.[6]

Caption: The MAPK signaling pathway and potential inhibition by this compound derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-containing pyridine and pyrimidine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [1] |

| 3b | C32 (Melanoma) | 24.4 | [1] | |

| 3b | DU145 (Prostate) | >100 | [1] | |

| 3b | MCF-7 (Breast) | 51.5 | [1] | |

| VI | Trimethoxyphenyl pyridine | HCT 116 (Colorectal) | 4.83 | [7] |

| VI | HEPG-2 (Liver) | 3.25 | [7] | |

| VI | MCF-7 (Breast) | 6.11 | [7] | |

| TP6 | 1,2,4-Triazole-pyridine | B16F10 (Murine Melanoma) | 41.12 | [8] |

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a step-by-step method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound derivative (test compound)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

B. Herbicidal Activity

Several trifluoromethylpyridine derivatives have been successfully commercialized as herbicides.[2] Their mode of action often involves the inhibition of essential plant enzymes.

Mechanism of Action: Inhibition of Key Plant Enzymes

-

Acetolactate Synthase (ALS) Inhibition: Some pyridyl derivatives, such as pyroxsulam, are known to inhibit ALS, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.

-

Protoporphyrinogen Oxidase (PPO) Inhibition: Other pyridine-containing herbicides act by inhibiting PPO, an enzyme involved in chlorophyll and heme biosynthesis.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay measures the activity of ALS by quantifying the formation of acetoin.

-

Materials:

-

Plant tissue (e.g., young leaves) for enzyme extraction

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl2, 10% glycerol, 1 mM DTT, and 10 µM FAD)

-

Assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 20 mM pyruvate, 0.5 mM MgCl2, and 1 mM TPP)

-

Test compound (potential ALS inhibitor)

-

Creatine solution (0.5% w/v)

-

α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

-

Sulfuric acid (6 N)

-

-

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant containing the crude ALS extract.

-

Assay Reaction: In a microplate, combine the enzyme extract, assay buffer, and different concentrations of the test compound.

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.

-

Stop Reaction and Decarboxylation: Add sulfuric acid to stop the reaction and catalyze the conversion of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

-

Color Development: Add the creatine and α-naphthol solutions to the wells and incubate at 60°C for 15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 525 nm.

-

Data Analysis: Calculate the percentage of ALS inhibition for each concentration of the test compound and determine the IC50 value.

-

C. Insecticidal Activity

Trifluoromethylpyridine derivatives have also been developed as effective insecticides.[10]

Mechanism of Action

The mode of action for many trifluoromethylpyridine insecticides involves targeting the insect's nervous system or disrupting its growth and development. For instance, chlorfluazuron, a benzoylurea insecticide containing a trifluoromethylpyridine moiety, acts as an insect growth regulator by inhibiting chitin biosynthesis.[2]

Quantitative Data: Insecticidal Activity

The following table presents the insecticidal activity of representative trifluoromethylpyridine derivatives.

| Compound ID | Derivative Class | Insect Species | LC50 | Reference |

| 8d | Biphenyl analogue | Spodoptera littoralis | 113.86 ppm | [11] |

| 8a | Biphenyl analogue | Spodoptera littoralis | 146.27 ppm | [11] |

| 3 | Spiro pyrimidine | Culex pipiens | 12.43 µg/mL | [11] |

| 4 | Spiro pyrimidine | Culex pipiens | 16.29 µg/mL | [11] |

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives.

-

Role of the Trifluoromethyl Group: The trifluoromethyl group at the 5-position is often critical for potent biological activity. Its strong electron-withdrawing nature can influence the electronic properties of the pyridine ring and enhance binding to target proteins.[2] It also often improves metabolic stability.

-

Impact of the 2-Methoxy Group: The methoxy group at the 2-position can influence the molecule's conformation and its ability to form hydrogen bonds with the target protein. Modifications to this group can significantly impact activity.

-

Substituents on the Pyridine Ring: The introduction of other substituents on the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and water solubility, thereby affecting its pharmacokinetic profile and target engagement. For example, in a series of 3-(2-pyridinyl)-benzothiazol-2-one herbicides, the presence of a trifluoromethyl group at the 5-position of the pyridine ring was found to be crucial for activity, and the addition of a fluorine or chlorine atom at the 3-position further enhanced herbicidal potency.[12]

A quantitative structure-activity relationship (QSAR) study on a series of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists revealed that the interaction of the trifluoromethyl group with specific amino acid residues (Leu324, Leu396, and His479) was important for binding.[13]

IV. In Vivo Evaluation

The translation of promising in vitro results into in vivo efficacy is a critical step in the development of new therapeutic or agricultural agents. Xenograft models are commonly used to evaluate the in vivo antitumor activity of novel compounds.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of a this compound derivative in a subcutaneous tumor model.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Cell Line: A human cancer cell line that is sensitive to the test compound in vitro.

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo antitumor efficacy.[14][15][16][17][18]

-

V. Conclusion and Future Directions

The this compound scaffold represents a privileged structure in the design of novel bioactive compounds. Its derivatives have demonstrated significant potential as anticancer, herbicidal, and insecticidal agents. The continued exploration of this chemical space, guided by a thorough understanding of structure-activity relationships and mechanisms of action, holds great promise for the development of new and effective therapeutic and agricultural products. Future research should focus on the synthesis and evaluation of diverse libraries of these derivatives, detailed mechanistic studies to identify novel biological targets, and comprehensive in vivo studies to assess their efficacy and safety profiles.

VI. References

-

A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science Publishers. (2024-09-01).

-

The commercial insecticide containing trifluoromethyl pyridine. ResearchGate.

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. (2022-01-13).

-

Overview of herbicide mechanisms of action. PMC - NIH.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023-11-08).

-

A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023-11-28).

-

2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. chemicalbook.

-

In vivo antitumor efficacies. (A) Patient-derived cancer xenograft... ResearchGate.

-

Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).

-

Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. NIH.

-

Evaluation of in vivo anti-tumor efficacy in the xenograft nude mouse... ResearchGate.

-

Herbicide Mode-Of-Action Summary. Purdue Extension.

-

(PDF) Overview of Herbicide Mechanisms of Action. ResearchGate. (2025-08-05).

-

In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. ... ResearchGate.

-

In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma. PubMed.

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. (2017-01-05).

-

IC50 of the most active compounds. To calculate half maximal inhibitory... ResearchGate.

-

QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents. PMC - NIH.

-

METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. European Patent Office - EP 4105202 B1 - EPO. (2024-05-01).

-

CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

-

Subcutaneous Xenograft Models for Studying PDT in vivo. PMC - NIH.

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.

-

CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.

-

Multiple resistance to ALS-inhibiting and PPO-inhibiting herbicides in Chenopodium album L. from China. PubMed.

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. (2024-12-12).

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. (2025-04-07).

-

Multiple Resistance to PS II-Inhibiting and ALS-Inhibiting Herbicides in Common Lambsquarters (Chenopodium album L.) from China. MDPI.

-

MAPK pathway Inhibitors. MedChemExpress (MCE) Life Science Reagents.

-

MAPK Inhibitors | Signaling pathway | p38 MAPK | Function | Cancer | selleckchem.com.

-

Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. (2024-01-30).

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. (2023-10-31).

-

Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers. PMC - PubMed Central. (2024-02-20).

-

Multiple Resistance to PS II-Inhibiting and ALS-Inhibiting Herbicides in Common Lambsquarters (Chenopodium album L.) from China. ResearchGate. (2025-10-10).

-

3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PubMed Central.

-

2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. PubMed Central. (2023-11-23).

-

QSPR studies of 9-aniliioacridine derivatives for their DNA drug binding properties based on density functional theory using statistical methods: Model, validation and influencing factors. Semantic Scholar. (2016-10-01).

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-5-(trifluoromethyl)pyridine CAS number and properties.